7-Hydroxy-1-indanone
Overview
Description
7-Hydroxy-1-indanone is an organic compound with the empirical formula C9H8O2 . It is a derivative of 1-indanone , which is a colorless solid and a substrate for the enzyme indanol dehydrogenase .
Synthesis Analysis
The synthesis of 1-indanones, including 7-Hydroxy-1-indanone, has been a subject of research for many years . More than 100 synthetic methods have been developed, utilizing various starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-1-indanone has been studied using high-level ab initio calculations . The computational study revealed that 7-Hydroxy-1-indanone is thermodynamically more stable than its 6-isomer in the gaseous phase . This stability is attributed to the existence of a strong intramolecular H-bond in 7-Hydroxy-1-indanone .Chemical Reactions Analysis
The chemical reactivity of 7-Hydroxy-1-indanone has been explored in various studies . For instance, the intramolecular proton transfer in 7-Hydroxy-1-indanone has been evaluated and found to be not energetically favorable .Physical And Chemical Properties Analysis
7-Hydroxy-1-indanone is a solid with a melting point of 109-113 °C . Its density is approximately 1.3 g/cm^3, and it has a boiling point of 310.3 °C at 760 mmHg . The compound also exhibits a vapor pressure of 0.0±0.7 mmHg at 25°C .Scientific Research Applications
Summary of the Application
7-Hydroxy-1-indanone is studied for its energetic properties. The research contributes to enlarging the thermodynamic database of organic compounds and ketone derivatives . These data are very relevant to controlling experimental investigations to produce value-added chemical products from biomass .
Methods of Application or Experimental Procedures
The energetic study of 7-Hydroxy-1-indanone was performed using experimental techniques and computational calculations. The enthalpies of combustion and sublimation of the compound were determined and allowed to derive the corresponding gas-phase standard molar enthalpies of formation . For this purpose, static-bomb combustion calorimetry and drop-method Calvet microcalorimetry were the experimental techniques used . Further, the enthalpy of fusion of the compound was obtained from scanning differential calorimetry measurements . Additionally, the gas-phase standard molar enthalpies of formation of these compounds were calculated through high-level ab initio calculations .
Results or Outcomes
Both experimental and theoretical methods show that 7-Hydroxy-1-indanone is thermodynamically more stable than the 6-isomer in the gaseous phase . These results provide evidence for the existence of a strong intramolecular H-bond in 7-Hydroxy-1-indanone . The intramolecular proton transfer in 7-Hydroxy-1-indanone has been evaluated and as expected, it is not energetically favorable .
2. Annulations involving 1-indanones
Summary of the Application
7-Hydroxy-1-indanone is used in annulations to access fused- and spiro frameworks . These structures are found in a number of natural products and pharmaceuticals .
Methods of Application or Experimental Procedures
The process involves cyclization of the 1-indanone core . Various strategies for the synthesis of carbocyclic and heterocyclic skeletons are demonstrated .
Results or Outcomes
The transformations described in this review offer stereoselective formation of desired polycyclic compounds . Several reactions provide biologically relevant compounds and natural products .
3. Synthesis of Bioactive Molecules
Summary of the Application
7-Hydroxy-1-indanone derivatives are used in the synthesis of bioactive molecules . These molecules have applications as antiviral, antibacterial, anticancer drugs, and more .
Methods of Application or Experimental Procedures
The synthesis involves various organic reactions, including the Nazarov reaction .
Results or Outcomes
The synthesized 1-indanone derivatives have shown promising results in the treatment of various diseases .
4. Laser Dyes, Probe Sensors, and Molecular Devices
Summary of the Application
7-Hydroxy-1-indanone and its derivatives are used as laser dyes, probe sensors, and molecular devices .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
5. Synthesis of Potent CHK-1 Inhibitors
Summary of the Application
7-Hydroxy-1-indanone is used in the synthesis of 1,4-dihydroindeno[1,2-c]pyrazoles, which can act like potent CHK-1 inhibitors .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The synthesized compounds can inhibit the growth of cancer cells .
6. Organic Functional Materials
Summary of the Application
7-Hydroxy-1-indanone and its derivatives are largely employed as organic functional materials .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Safety And Hazards
7-Hydroxy-1-indanone is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with personal protective equipment and avoid ingestion and inhalation .
Future Directions
The future directions in the research of 7-Hydroxy-1-indanone and related compounds involve the development of new synthetic methods and the exploration of their biological activities . For instance, new strategies for the synthesis of various carbocyclic and heterocyclic skeletons are being demonstrated . Moreover, several reactions provide biologically relevant compounds and natural products , indicating potential applications in pharmaceutical research.
properties
IUPAC Name |
7-hydroxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMZPBSZKCDKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30989834 | |
Record name | 7-Hydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30989834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-1-indanone | |
CAS RN |
6968-35-0 | |
Record name | 6968-35-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Hydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30989834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxy-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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